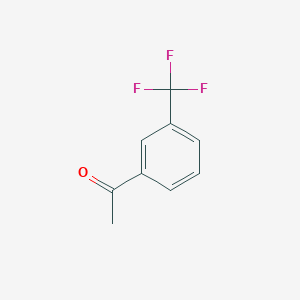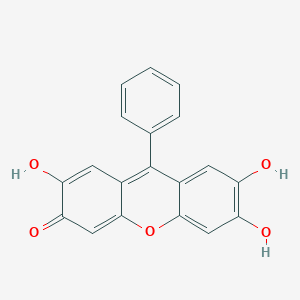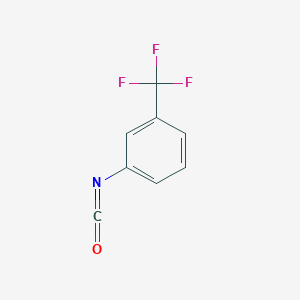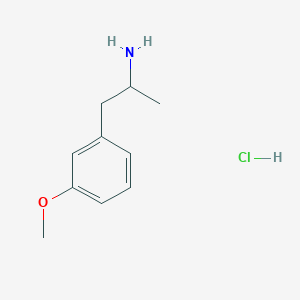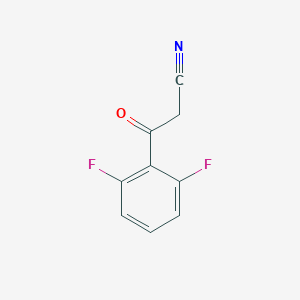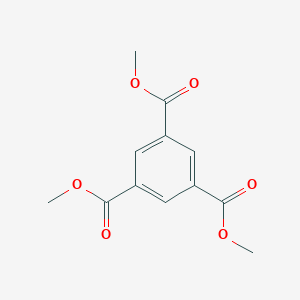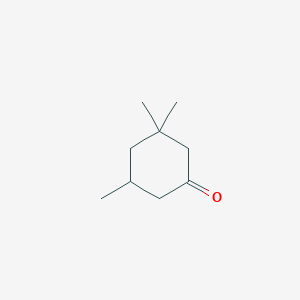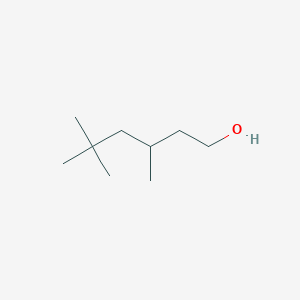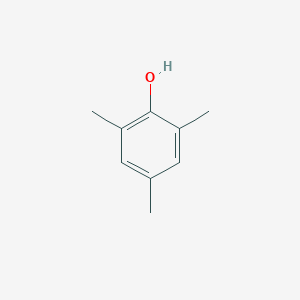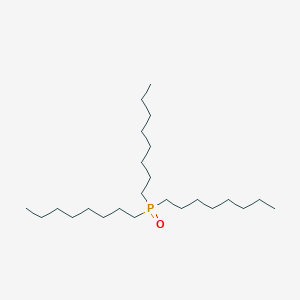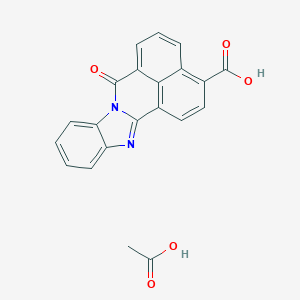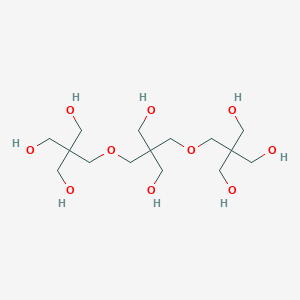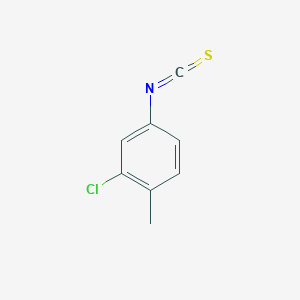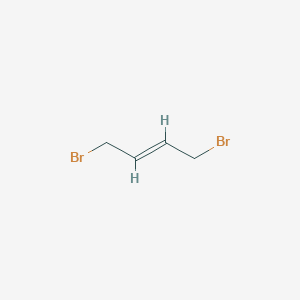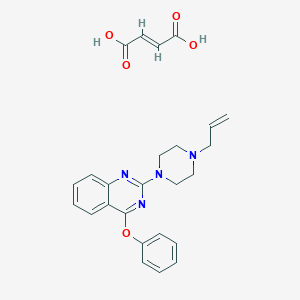
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate (APQF) is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APQF is a quinazoline derivative that possesses unique pharmacological properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate is its broad-spectrum activity against various diseases. However, its low solubility and poor bioavailability limit its use in in vivo studies. Moreover, the lack of information about its toxicity and pharmacokinetics also poses a challenge for its development as a drug.
Direcciones Futuras
There are several future directions for the study of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate. One area of research is the development of more efficient synthesis methods to improve its solubility and bioavailability. Another direction is the investigation of its toxicity and pharmacokinetics in animal models. Moreover, the identification of its molecular targets and the elucidation of its mechanism of action will facilitate the development of new drugs based on 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate. Finally, the combination of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate involves a multi-step process that starts with the reaction of piperazine with allyl bromide to form 4-allyl-1-piperazine. This intermediate is then reacted with 4-bromo-2-fluoroaniline to form 2-(4-allyl-1-piperazinyl)-4-bromoquinazoline. The final step involves the reaction of 2-(4-allyl-1-piperazinyl)-4-bromoquinazoline with sodium phenoxyacetate to form 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate.
Aplicaciones Científicas De Investigación
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic activities. 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
129112-70-5 |
|---|---|
Nombre del producto |
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate |
Fórmula molecular |
C25H26N4O5 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;4-phenoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C21H22N4O.C4H4O4/c1-2-12-24-13-15-25(16-14-24)21-22-19-11-7-6-10-18(19)20(23-21)26-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h2-11H,1,12-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
LWGOPIGRFQXHCB-WLHGVMLRSA-N |
SMILES isomérico |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
SMILES canónico |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Sinónimos |
2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



